Lewis A Trisaccharide, Methyl Glycoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lewis A Trisaccharide, Methyl Glycoside is a pivotal compound that finds extensive application in research pertaining to carbohydrate-based drug design . It is a crucial intermediary in the synthesis of Lewis A antigens, which hold relevance in cancer investigations and immunotherapeutic approaches . It has been found to be present in the glycan structures of spermatozoa and is a major component of the glycan structures on the surface of HL-60 cells .

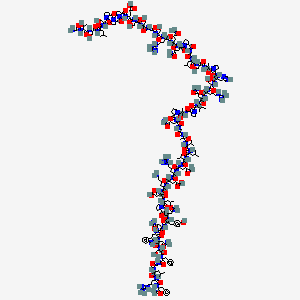

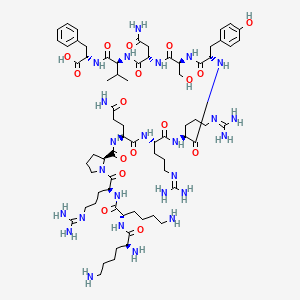

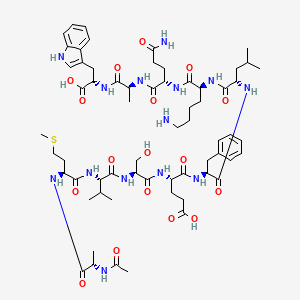

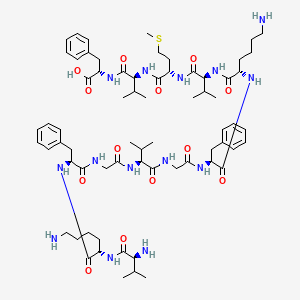

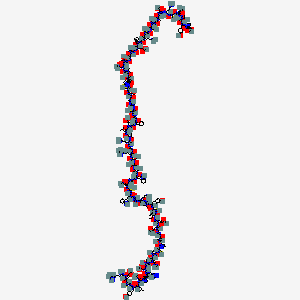

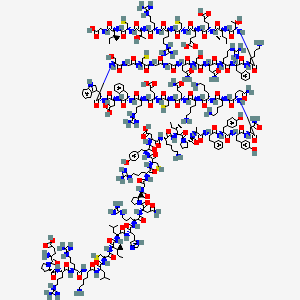

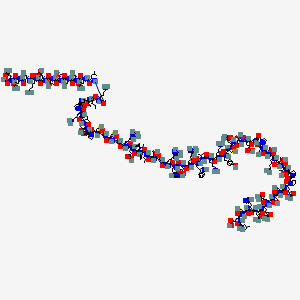

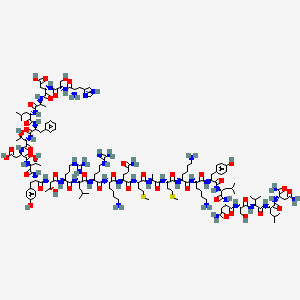

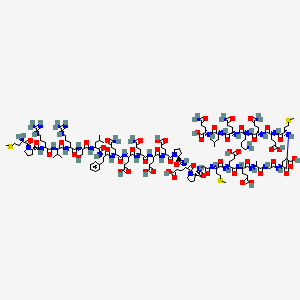

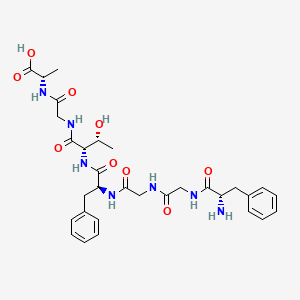

Molecular Structure Analysis

The molecular formula of Lewis A Trisaccharide, Methyl Glycoside is C21H37NO15 . It contains a total of 74 atoms, including 37 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 15 Oxygen atoms . It contains total 76 bond(s); 39 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 8 hydroxyl group(s), 2 primary alcohol(s), 6 secondary alcohol(s), and 6 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

Lewis A Trisaccharide, Methyl Glycoside is a solid substance that is soluble in Methanol and Water . It has a melting point of 177-180°C (lit.) (dec.) .科学的研究の応用

Synthesis Approaches : Studies have described methods for synthesizing Lewis A Trisaccharide and its derivatives. El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside relevant to sialyl Lewis X structure, important in understanding cell adhesion mechanisms (El-Sokkary et al., 1998). Liao and Auzanneau (2005) discussed the impact of the amide group in N-acetylglucosamine glycosyl acceptors on glycosylation, relevant to the synthesis of Lewis A trisaccharide analogues (Liao & Auzanneau, 2005).

Fragmentation Mechanisms : Iwan and Grotemeyer (2021) investigated the fragmentation mechanism of protonated Lewis A trisaccharide, essential for its identification and assignment using mass spectrometric methods (Iwan & Grotemeyer, 2021).

Molecular Dynamics and Structure Analysis : Studies like that by Miller et al. (1992) have utilized NMR spectroscopy and molecular dynamics simulations to determine the solution structure of Lewis x oligosaccharide, which is closely related to Lewis A trisaccharide (Miller et al., 1992).

Applications in Medical Research : Research has also focused on the synthesis of Lewis A trisaccharide derivatives for medical applications. For example, Lu et al. (2014) described the synthesis of a sialyl Lewis(x) derivative for cancer diagnosis (Lu et al., 2014).

Glycosylation Methods : Studies like those by Petersen and Jensen (2001) have developed new glycosylation methods under neutral conditions, which could be applicable to the synthesis of complex oligosaccharides like Lewis A trisaccharide (Petersen & Jensen, 2001).

Safety and Hazards

作用機序

Target of Action

Lewis A Trisaccharide, Methyl Glycoside is a complex carbohydrate that is synthesized by the chemical modification of an oligosaccharide

Mode of Action

It is known that the compound undergoes fragmentation in the gas phase, a process that is essential for its identification and assignment by mass spectrometric methods such as esi-ms . The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which suggests that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.

Result of Action

It is known that the main product of the fragmentation are y-type fragment ions and a combination of y-type fragmentation and the loss of water at the reducing end .

Action Environment

The action of Lewis A Trisaccharide, Methyl Glycoside may be influenced by various environmental factors. For instance, its solubility in methanol and water suggests that its action may be influenced by the hydration status of the body. Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20°C .

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCROZRVVJQWNN-QITCBKQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857928 |

Source

|

| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186315-40-2 |

Source

|

| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/no-structure.png)

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)